1-(Furan-2-il)propan-2-amina

Descripción general

Descripción

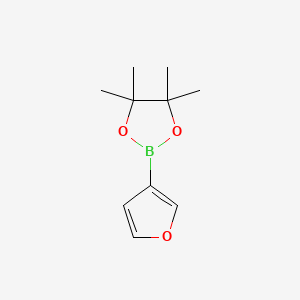

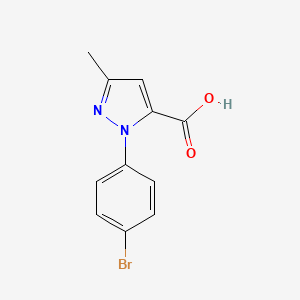

1-(Furan-2-yl)propan-2-amine is a compound that features a furan ring, a five-membered aromatic heterocycle with oxygen, attached to a propan-2-amine moiety. The furan ring is a common subunit in many bioactive natural products and pharmaceutical substances, and it is also found in many flavor and fragrance compounds. The presence of the amine group makes this compound a potential candidate for various chemical reactions and applications in synthetic organic chemistry.

Synthesis Analysis

The synthesis of furan derivatives, including those with amine functionalities, has been a subject of research due to their significance in various fields. A novel enantioselective synthesis of furan-2-yl amines has been described, where the key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to the corresponding chiral amines . Additionally, the synthesis of polysubstituted furans can be achieved through a Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by a cyclization process . This method provides a convenient approach to synthesize substituted furans, which could be further functionalized to obtain compounds like 1-(Furan-2-yl)propan-2-amine.

Molecular Structure Analysis

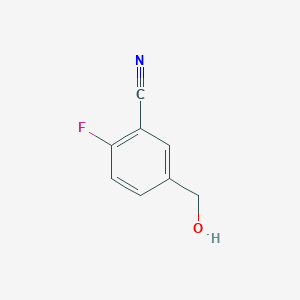

The molecular structure of 1-(Furan-2-yl)propan-2-amine would consist of a furan ring connected to a propan-2-amine chain. The furan ring is an oxygen-containing heterocycle that contributes to the compound's aromaticity and reactivity. The amine group attached to the propyl chain would introduce basicity and nucleophilicity to the molecule, influencing its chemical behavior and interaction with other molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, the furan ring can participate in recyclization reactions to form different heterocyclic structures, as demonstrated in the synthesis of 3-(2-indolyl)-1-propanones from 2-(2-aminobenzyl)furan derivatives . The amine group in 1-(Furan-2-yl)propan-2-amine could also be involved in reactions such as aminocarbonylation, as seen in the synthesis of 2-furan-2-ylacetamides . Moreover, the compound could potentially undergo heterocyclization reactions with the formation of C–N or C–C bonds, as described in the synthesis of trisubstituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Furan-2-yl)propan-2-amine would be influenced by both the furan ring and the amine group. The furan ring contributes to the compound's aromatic character, which can affect its boiling point, solubility, and stability. The amine group would make the compound a base, capable of forming salts with acids and engaging in hydrogen bonding, which could influence its solubility in water and organic solvents. The compound's reactivity would be affected by the electron-donating properties of the amine and the electron-rich nature of the furan ring.

Aplicaciones Científicas De Investigación

Síntesis de alcoholes heterocíclicos quirales

“1-(Furan-2-il)propan-2-amina” se puede utilizar en la síntesis de alcoholes heterocíclicos quirales, que son precursores cruciales para medicamentos farmacéuticos y productos naturales .

Producción de piranona

Este compuesto está involucrado en la producción de piranona, que se utiliza en la creación de análogos de azúcar, antibióticos, tirantamicinas y fármacos anticancerígenos .

Biorreducción asimétrica

Puede sufrir biorreducción asimétrica utilizando biocatalizadores específicos para producir (S)-1-(furan-2-il)propan-1-ol, un compuesto con aplicaciones en la síntesis farmacéutica .

Actividad antibacteriana

Los derivados de “this compound” se han diseñado para poseer actividad antibacteriana, lo cual es significativo para desarrollar nuevos antibióticos .

Síntesis de análogos de nitrofurantoína

El compuesto se ha utilizado en la síntesis de análogos de nitrofurantoína que contienen andamios de furano y pirazol, que se exploran por sus propiedades antibacterianas .

Derivados de furano derivados de hongos

La investigación sobre hongos endófitos de manglares ha llevado a la identificación de derivados de furano de “this compound”, que muestran efectos inhibitorios sobre ciertas cepas bacterianas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Furan derivatives have been noted for their significant therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

For instance, (S)-1-(furan-2-yl)propan-1-ol, a derivative of 1-(Furan-2-yl)propan-2-amine, can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s molecular weight is 16163 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Furan-2-yl)propan-2-amine. For instance, furan exposure has been linked to an increased risk of chronic obstructive pulmonary disease (COPD), with inflammation identified as a crucial mediator in this relationship .

Propiedades

IUPAC Name |

1-(furan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUAQSPIDXGMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378190 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57580-64-0 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57580-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)